(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride
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Overview
Description
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperazine nitrogen with a phenylmethoxycarbonyl group. This can be achieved using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylation of the piperazine ring can be carried out using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2R,6R)-Hydroxynorketamine hydrochloride
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride
Uniqueness
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylmethoxycarbonyl group and piperazine ring contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H17ClN2O4 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,16,17);1H/t11-;/m1./s1 |
InChI Key |
CUBJXYRXBSREMA-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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